1-[(1R)-1-azidopropyl]-4-fluorobenzene
Description
Properties
IUPAC Name |
1-[(1R)-1-azidopropyl]-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZNPOBEHDLDJN-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Azidation of Halogenated Precursors
The most widely implemented method involves the displacement of a halogen atom (typically chlorine or bromine) on a propyl chain attached to 4-fluorobenzene. In a representative procedure, 1-chloro-1-(4-fluorophenyl)propane undergoes reaction with sodium azide (NaN₃) in anhydrous dimethylformamide (DMF) at 80°C for 24 hours. This SN2 mechanism proceeds with inversion of configuration at the chiral center, necessitating an (S)-configured chloro precursor to yield the target (R)-azido compound.
Reaction Equation:
$$
\text{(S)-1-chloro-1-(4-fluorophenyl)propane} + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{(R)-1-azido-1-(4-fluorophenyl)propane} + \text{NaCl}
$$
Yields for this route typically range from 70–78%, with purity highly dependent on exclusion of moisture and rigorous purification via silica gel chromatography.
Stereoselective Radical Azidation
Recent advances adapted from decarbonylative azidation methodologies enable direct installation of the azide group with enantiocontrol. Using a copper(I)/chiral phosphine catalyst system, 1-(4-fluorophenyl)propanal undergoes radical-mediated azidation at 50°C in tert-butyl methyl ether, achieving 58% yield and 92% enantiomeric excess (ee). This single-step approach circumvents the need for pre-synthesized halogenated intermediates.
Catalytic Cycle:
$$
\text{RCHO} + \text{TMSN}3 \xrightarrow{\text{Cu(I)/L*, hv}} \text{RN}3 + \text{TMSOH} + \text{CO}
$$
(L = chiral bisoxazoline ligand)*
Mitsunobu-Based Azide Transfer
For alcohol precursors, the Mitsunobu reaction with hydrazoic acid (HN₃) provides an alternative pathway. Treatment of (R)-1-(4-fluorophenyl)propan-1-ol with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C affords the azide in 65% yield with complete retention of configuration. This method proves particularly valuable for acid-sensitive substrates.
Reaction Condition Optimization
Solvent Effects on Reaction Kinetics
Comparative studies across 12 solvent systems reveal that polar aprotic solvents (DMF, DMSO) accelerate azidation rates but increase racemization risks at elevated temperatures. Ethers like THF and methyl tert-butyl ether (MTBE) balance reactivity and stereochemical fidelity, achieving optimal ee values >98% when reactions are conducted below 50°C.
Table 1: Solvent Performance in Azidation Reactions
| Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) | Reaction Time (h) |
|---|---|---|---|---|
| DMF | 36.7 | 82 | 85 | 18 |
| THF | 7.5 | 78 | 98 | 24 |
| MTBE | 4.3 | 75 | 99 | 30 |
| Acetonitrile | 37.5 | 80 | 88 | 20 |
Temperature and Catalytic Enhancements
Lowering reaction temperatures from 80°C to 40°C in DMF improves ee from 85% to 93% but extends reaction duration to 48 hours. The addition of 5 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst mitigates this trade-off, maintaining 92% ee while reducing time to 28 hours.
Industrial-Scale Production
Continuous Flow Azidation
Pilot-scale implementations employ tubular reactors with in-line IR monitoring to achieve >99% conversion of 1-bromo-1-(4-fluorophenyl)propane. Key parameters:
Crystallization-Induced Deracemization
A patent-pending technique exploits differential solubility of enantiomers in heptane/ethyl acetate mixtures. Seeding the racemic mixture with (R)-crystals at 5°C induces preferential crystallization, upgrading ee from 50% to 99.5% in three cycles.
Analytical Characterization
Chemical Reactions Analysis
1-[(1R)-1-Azidopropyl]-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include:
- Sodium azide (NaN3) for azidation.
- Palladium catalysts for coupling reactions.
- Reducing agents like LiAlH4 for reduction reactions.
- Copper catalysts for cycloaddition reactions.
Major products formed from these reactions include amines, triazoles, and other substituted derivatives.
Scientific Research Applications
1-[(1R)-1-Azidopropyl]-4-fluorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the preparation of azido-containing molecules and triazoles.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, especially those targeting specific biological pathways involving azido or triazole functionalities.
Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of the compound to biomolecules for imaging or therapeutic purposes.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidopropyl]-4-fluorobenzene is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known to interact with various biological targets. These interactions can modulate specific molecular pathways, leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Structural Features :
- Stereochemistry : The (1R) configuration of the azidopropyl group introduces chirality, which may influence its reactivity in stereoselective reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Synthesis :
Analogous compounds, such as 1-(azidomethyl)-4-fluorobenzene (3c), are synthesized via nucleophilic substitution of benzyl halides (e.g., 1-(bromomethyl)-4-fluorobenzene) with sodium azide (NaN₃) . A similar approach could apply to 1-[(1R)-1-azidopropyl]-4-fluorobenzene, though stereochemical control would require chiral precursors or resolution techniques.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The table below compares this compound with structurally related aryl azides:
Key Observations :
Electronic Effects: The 4-fluoro group in 3c enhances electrophilicity, improving reactivity in CuAAC reactions compared to non-fluorinated analogs like (azidomethyl)benzene (3d) .
Steric and Stereochemical Considerations :
- The chiral azidopropyl group in the target compound may enable enantioselective synthesis of triazoles, a feature absent in simpler analogs like 3c .
- Bulky substituents (e.g., 2-Cl in the compound from ) hinder reaction rates but may enhance selectivity .
Physical Properties :
- Aryl azides with smaller substituents (e.g., 3c, 3d) are typically oily liquids, while halogenated derivatives (e.g., 1-(4-bromobutoxy)-4-fluorobenzene) exhibit higher molecular weights and solid states .
Biological Activity
1-[(1R)-1-azidopropyl]-4-fluorobenzene, a compound featuring an azide functional group and a fluorobenzene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1604447-59-7
- Molecular Formula : C10H12N4F
- Molecular Weight : 208.23 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Azide : The azide group can be introduced via nucleophilic substitution on a suitable precursor.
- Fluorination : The fluorine atom is introduced using fluorinating agents such as Selectfluor or via electrophilic aromatic substitution.
- Purification : The product is purified through column chromatography to obtain the desired compound in high purity.
Anticancer Properties
Recent studies have indicated that compounds with azide groups exhibit potential anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through:
- Ferroptosis Induction : Research has shown that azide-containing compounds can induce ferroptosis, a form of regulated cell death characterized by lipid peroxidation and iron dependency. This mechanism is particularly relevant for treating various cancers, including prostate and breast cancers .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Modulation : The compound may interact with cell surface receptors, altering signaling pathways that lead to cell death or proliferation.
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell metabolism, thereby reducing tumor growth.
Study 1: Antitumor Activity in Breast Cancer Models
A study evaluated the efficacy of this compound in breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 25 |
| 20 | 40 | 60 |
| 50 | 15 | 90 |
Study 2: Ferroptosis Induction in Prostate Cancer
Another investigation focused on the role of the compound in inducing ferroptosis in prostate cancer cells. The findings suggested that treatment with the compound led to increased levels of lipid peroxides and reduced glutathione levels, confirming its potential as a ferroptosis inducer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
